L-Lyxonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4172-43-4 |
|---|---|
Molecular Formula |
C5H10O6 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m0/s1 |
InChI Key |
QXKAIJAYHKCRRA-PZGQECOJSA-N |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Biochemical Pathways and Metabolism of L Lyxonic Acid
L-Lyxonic Acid as a Metabolite of L-Ascorbic Acid Degradation
The breakdown of L-ascorbic acid is a complex process that can proceed through various pathways, leading to a range of metabolic products, including this compound. tandfonline.comkoreascience.kr The formation of this compound is a key step in the catabolism of vitamin C, particularly within animal tissues like the rat kidney. oup.comnih.gov
Enzymatic Catabolism Mechanisms of L-Ascorbic Acid Leading to this compound Formation
The enzymatic degradation of L-ascorbic acid is a controlled process that involves several key intermediates and specific enzymes. This pathway is a significant source of this compound in biological systems. oup.com
The initial step in the catabolism of L-ascorbic acid is its oxidation to dehydro-L-ascorbic acid (DASA or DHA). tandfonline.comwikipedia.org While this oxidation is reversible, DHA is unstable and can be irreversibly hydrolyzed to form 2,3-diketo-L-gulonic acid (DKG). tandfonline.comwikipedia.orgmdpi.com DKG is a critical intermediate in the degradation pathway. tandfonline.com The subsequent decarboxylation of DKG can lead to the formation of either this compound or its stereoisomer, L-Xylonic acid. tandfonline.comnih.gov This reaction can be spontaneous or enzyme-mediated. nih.govresearchgate.net
The degradation of L-ascorbic acid to this compound can be summarized in the following steps:
Oxidation: L-Ascorbic Acid → Dehydroascorbic acid (DHA)
Hydrolysis: Dehydroascorbic acid (DHA) → 2,3-Diketo-L-gulonic acid (DKG)
Decarboxylation: 2,3-Diketo-L-gulonic acid (DKG) → this compound
It is important to note that the hydrolysis of DHA to DKG was long considered irreversible; however, some evidence suggests a potential for a reverse reaction, allowing for the formation of a small amount of DHA from DKG in aqueous solutions. tandfonline.comnih.gov
The enzymatic conversion of DKG to L-Lyxonic and L-Xylonic acids is catalyzed by a specific enzyme. An enzyme named 2,3-diketoaldonate decarboxylase, purified from rat liver supernatant, has been shown to catalyze the decarboxylation of diketogulonic acid. oup.com This enzyme is also found in the kidney supernatant of various animals, including primates. oup.com The properties of this decarboxylase, such as its substrate affinity and the stoichiometry of the reaction, have been described. oup.com In neutral conditions, the presence of this decarboxylase leads to the formation of this compound and L-Xylonic acid from diketogulonate. oup.com
In addition to decarboxylases, hydrolases play a role in the initial stages of ascorbic acid degradation. The hydrolysis of dehydro-L-ascorbic acid to 2,3-diketo-L-gulonic acid is a key step, although specific hydrolases for this reaction are not as well characterized as the subsequent decarboxylases. annualreviews.org
This compound is one of several degradation products of L-ascorbic acid, with L-Xylonic acid and L-Threonic acid being other significant metabolites. tandfonline.com The formation of these different sugar acids is dependent on the specific degradation pathway taken.
| Compound | Carbon Chain Length | Key Functional Groups | Formation Pathway from DKG |
| 2,3-Diketo-L-gulonic acid (DKG) | 6-carbon | Two ketone groups | - |
| This compound | 5-carbon | Carboxylic acid, hydroxyls | Decarboxylation |
| L-Xylonic acid | 5-carbon | Carboxylic acid, hydroxyls | Decarboxylation |
| L-Threonic acid | 4-carbon | Carboxylic acid, hydroxyls | Oxidation |
This table provides a comparative overview of key degradation products of DKG.
L-Lyxonic and L-Xylonic acids are stereoisomers, differing in the configuration of their hydroxyl groups, which influences their reactivity and biological roles. Both are formed through the decarboxylation of DKG. oup.com In contrast, L-Threonic acid, a four-carbon aldonic acid, is formed alongside oxalic acid through the oxidative cleavage of DKG, a reaction that is favored in aerobic alkaline conditions. oup.com
The degradation of L-ascorbic acid can also lead to other products. For instance, L-erythrulose and oxalate (B1200264) can be formed from 2,3-diketo-l-gulonic acid. wikipedia.orgnih.gov
Non-Enzymatic Degradation Pathways of L-Ascorbic Acid Yielding this compound
In addition to enzymatic processes, L-ascorbic acid can undergo non-enzymatic degradation, which can also yield this compound. This non-enzymatic breakdown is influenced by factors such as pH and temperature. nih.gov For example, under alkaline conditions, the tautomerization of DKG is favored, which can reduce the yield of this compound. The non-enzymatic degradation of dehydro-L-ascorbic acid can also produce L-xylosone, a precursor to L-xylonic acid. msk.or.kr
This compound Catabolism and Interconversion Pathways
Once formed, this compound can be further metabolized. In some microorganisms, such as Pseudomonas aeruginosa, a novel pathway for the degradation of L-lyxonate has been discovered. ebi.ac.uknih.gov This pathway involves the following steps:
Dehydration: L-lyxonate is dehydrated by the enzyme L-lyxonate dehydratase (LyxD). ebi.ac.uknih.gov
Second Dehydration: The resulting product, 2-keto-3-deoxy-L-lyxonate, is further dehydrated to yield α-ketoglutarate semialdehyde. ebi.ac.uknih.gov
Oxidation: Finally, α-ketoglutarate semialdehyde is oxidized by a dehydrogenase to α-ketoglutarate, which can then enter the citric acid cycle. ebi.ac.uknih.gov
Enzymology of this compound Degradation
The breakdown of this compound in certain microorganisms involves a dedicated enzymatic pathway, highlighting the adaptability of microbial metabolism.
A novel metabolic pathway for the degradation of this compound was discovered in the bacterium Pseudomonas aeruginosa PAO1. ebi.ac.uknih.gov Growth studies revealed that this bacterium can utilize L-lyxonate as a sole carbon source. nih.govacs.org This capability is associated with the upregulation of a specific set of genes, including the one that codes for the enzyme L-lyxonate dehydratase (LyxD). nih.govacs.org
The LyxD enzyme catalyzes the first step in this catabolic pathway: the dehydration of this compound. ebi.ac.uknih.gov Functionally, LyxD has been assigned to a family within the mandelate (B1228975) racemase (MR) subgroup of the mechanistically diverse enolase superfamily. nih.govnih.gov The discovery of LyxD's function was the first instance of this specific activity within the enolase superfamily and provided the first evidence of a pathway for L-lyxonate catabolism. nih.govacs.org In vitro kinetic experiments have determined the catalytic efficiencies for LyxD to be approximately 10⁴ M⁻¹ s⁻¹, which is consistent with other enzymes in the MR subgroup. nih.govnih.gov
Mechanistic insights into L-lyxonate dehydratases have been gained through structural and mutational studies. The X-ray crystal structure of LyxD from the marine bacterium Labrenzia aggregata revealed a two-domain architecture common to the enolase superfamily: an N-terminal capping domain and a C-terminal (β/α)₇β-barrel catalytic domain. ebi.ac.uknih.gov The active site is situated at the interface between these two domains. nih.gov
The catalytic mechanism relies on a conserved His-Asp dyad (His 316 and Asp 302) which acts as the acid/base catalyst. ebi.ac.uknih.govnih.gov Specifically, the histidine residue is positioned to abstract a proton from the C2 position of L-lyxonate, facilitated by a required Mg²⁺ ion that stabilizes the resulting enediolate intermediate. nih.govrcsb.org Substitutions of key residues like His 316 or Arg 179 were shown to inactivate the enzyme. nih.govacs.org
While LyxD is specific for L-lyxonate, some enzymes within the enolase superfamily exhibit broader substrate specificity. For example, L-rhamnonate dehydratase (RhamD) from Escherichia coli can also dehydrate L-lyxonate, although less efficiently than its primary substrate, L-rhamnonate. nih.govrcsb.org
Downstream Metabolites and Connections to Central Carbon Metabolism (e.g., α-Ketoglutarate)
The degradation of this compound proceeds through a multi-step pathway that ultimately connects to the central carbon metabolism. ebi.ac.uknih.gov
Dehydration by LyxD : The pathway begins with the dehydration of this compound by L-lyxonate dehydratase (LyxD) to form 2-keto-3-deoxy-L-lyxonate. ebi.ac.ukcore.ac.uk
Second Dehydration : This intermediate is then acted upon by a second dehydratase, 2-keto-3-deoxy-L-lyxonate dehydratase (L-Kdl dehydratase), to produce α-ketoglutarate semialdehyde. ebi.ac.uknih.govacs.org
Oxidation to α-Ketoglutarate : In the final step, α-ketoglutarate semialdehyde is oxidized by a dehydrogenase to yield α-ketoglutarate. ebi.ac.uknih.govacs.org
The end product of this pathway, α-ketoglutarate, is a key intermediate in the citric acid (TCA) cycle, a core component of central carbon metabolism in aerobic organisms. nih.govacs.orgcreative-proteomics.comcreative-proteomics.com This connection allows the carbon skeleton of this compound to be completely oxidized for energy production or utilized as a precursor for various biosynthetic pathways, such as amino acid synthesis. creative-proteomics.comnih.gov
This compound Interconversion with Related Sugar Acids (e.g., L-Xylonic Acid)
This compound is metabolically linked to other sugar acids, most notably through the degradation of L-ascorbic acid (vitamin C). The breakdown of vitamin C can proceed through its oxidized form, dehydroascorbic acid, which is hydrolyzed to 2,3-diketo-L-gulonic acid. tandfonline.com The subsequent decarboxylation of 2,3-diketo-L-gulonic acid can yield both this compound and its epimer, L-xylonic acid. oup.comnih.gov
In biological systems such as rat liver and kidney, enzymes catalyze the formation of L-lyxonic and L-xylonic acids from diketogulonate. oup.comnih.gov The two resulting pentonic acids, L-lyxonic and L-xylonic, are stereoisomers that differ in the configuration of the hydroxyl group at the C2 position. Studies have also demonstrated that epimerization between lyxonic acid and xylonic acid can occur under certain alkaline conditions. nasa.gov This interconversion highlights the close chemical and metabolic relationship between these two sugar acids.
Abiotic Synthesis and Extraterrestrial Presence of L Lyxonic Acid
Detection of L-Lyxonic Acid in Carbonaceous Meteorites
This compound, a five-carbon sugar acid, has been identified in carbonaceous meteorites, which are primitive remnants from the formation of the solar system. These meteorites are rich in carbon and are considered to be reservoirs of prebiotic organic compounds. The detection of this compound and other sugar-related molecules in meteorites like the Murchison meteorite suggests that these compounds were synthesized through abiotic processes in extraterrestrial environments. nasa.govnasa.gov
Analysis of meteorite samples using techniques such as gas chromatography-mass spectrometry (GC-MS) has enabled the identification and quantification of various organic molecules, including a range of sugar acids. pnas.orgnasa.gov this compound is one of the four possible straight-chained five-carbon sugar acids, all of which have been detected in meteorites. nasa.govnasa.gov Its presence, alongside other biologically relevant molecules like amino acids and nucleobases, adds to the inventory of life's building blocks that could have been delivered to the early Earth. nasa.gov
The concentrations of these sugar acids in meteorites are generally low. For instance, in the Murchison meteorite, the abundances of five-carbon sugars, including lyxose (the parent sugar of lyxonic acid), ranged from 6.7 to 180 parts per billion. nasa.govmeteorite-times.com The detection of these molecules, even at trace levels, provides strong evidence for their extraterrestrial origin, especially when coupled with isotopic analysis that distinguishes them from terrestrial contamination. pnas.org
Table 1: Detection of this compound and Related Compounds in Meteorites
| Compound | Meteorite | Detection Status | Analytical Method |
|---|---|---|---|
| This compound | Murchison (CM2) | Detected | GC-MS |
| D-Lyxonic acid | Murchison (CM2) | Detected | GC-MS |
| Ribonic acid | Murchison (CM2) | Detected | GC-MS |
| Arabinonic acid | Murchison (CM2) | Detected | GC-MS |
| Xylonic acid | Murchison (CM2) | Detected | GC-MS |
| Lyxose | Murchison (CM2) | Detected | GC-MS |
This table is interactive. You can sort and filter the data.
Investigation of Enantiomeric Excesses and Chirality in Extraterrestrial this compound
A remarkable finding in the study of meteoritic sugar acids is the presence of enantiomeric excesses (ee), where one stereoisomer (mirror-image form) is more abundant than the other. acs.org For many of the detected sugar acids, including lyxonic acid, a significant excess of the D-enantiomer has been observed. pnas.orgmdpi.com Specifically, in the Murchison meteorite, D-lyxonic acid was found to have an enantiomeric excess of 61%. mdpi.comrsc.org This is part of a broader trend where the d/l ratios of meteoritic aldonic acids appear to increase with the number of carbon atoms. mdpi.com
This discovery is particularly intriguing because life on Earth exhibits homochirality, exclusively using D-sugars (like D-ribose in RNA) and L-amino acids. The presence of a D-enantiomeric excess in meteoritic sugar acids suggests that a bias towards this specific chirality may have existed in the prebiotic materials that seeded the early Earth. acs.orgmdpi.com While this compound has been detected, its D-enantiomer is found in greater abundance in these extraterrestrial samples. nasa.gov
The observation of non-racemic mixtures (unequal amounts of enantiomers) for sugar acids contrasts with some other classes of organic molecules in meteorites, such as certain amino acids that are found in nearly equal (racemic) amounts. pnas.org This suggests that different mechanisms may be responsible for the chiral properties of these various prebiotic molecules.
Table 2: Enantiomeric Excess (ee) of 5-Carbon Aldonic Acids in the Murchison Meteorite
| Aldonic Acid | Enantiomeric Excess (ee) |
|---|---|
| D-Ribonic acid | 57% |
| D-Arabinonic acid | 60% |
| D-Xylonic acid | 82% |
| D-Lyxonic acid | 61% |
This table is interactive. You can sort and filter the data. Source: mdpi.comrsc.org
Proposed Abiotic Synthesis Pathways for this compound in Space Environments
The presence of this compound and its D-enantiomer in meteorites points to their formation through abiotic chemical reactions in space. One of the leading hypotheses for the synthesis of sugars and their derivatives in astrophysical environments is the formose reaction. This reaction involves the polymerization of formaldehyde (B43269) (HCHO), a molecule observed in interstellar clouds, to form a complex mixture of sugars and other polyols. acs.org
It is proposed that these reactions could occur in aqueous environments on the parent bodies of meteorites, such as asteroids. nasa.gov The formation of aldonic acids, like lyxonic acid, is thought to proceed through the oxidation of the corresponding aldose sugars (in this case, lyxose). The relative abundances of the different five-carbon sugar acids found in meteorites, including lyxonic acid, are consistent with their formation in equilibrium proportions, further supporting an abiotic origin. nasa.govnasa.gov
Experiments simulating interstellar ice conditions, involving the irradiation of simple molecules like water, methanol, and ammonia (B1221849) with ultraviolet light, have demonstrated the formation of various organic compounds, including sugars and their derivatives. uoa.gr These laboratory simulations provide plausible pathways for the abiotic synthesis of the precursors to life's building blocks in space.
Implications for Astrobiology and the Origin of Biological Homochirality
The discovery of this compound and, more significantly, the enantiomeric excess of its D-form in meteorites has profound implications for astrobiology and the origin of life. acs.org The delivery of these prebiotic molecules, with an inherent chiral bias, to the early Earth by meteorites and comets could have played a crucial role in the emergence of biological homochirality. nih.gov
The fact that the enantiomeric excess observed in meteoritic sugar acids favors the D-enantiomers, the same handedness used by life on Earth, is a tantalizing clue. mdpi.com It suggests that the selection of D-sugars by early life may not have been a random event but was influenced by the prebiotic inventory of molecules available on the primitive Earth. acs.org
The origin of homochirality is a long-standing puzzle in science. nih.govplos.org The findings from meteorite analysis provide a potential extraterrestrial source for the initial symmetry breaking. While the exact mechanisms that led to the enantiomeric excesses in meteorites are still under investigation, the presence of these biased molecules in ancient, primitive materials supports the idea that the seeds of life's handedness may have originated in the cosmos. acs.orgvulcanchem.com
Synthesis and Production Methodologies for L Lyxonic Acid and Its Derivatives
Chemical Synthesis Approaches for L-Lyxonic Acid
Chemical synthesis methods offer flexibility and scalability, often employing oxidative processes or leveraging degradation pathways of more abundant precursors.
The most direct chemical route to this compound involves the oxidation of its parent aldose, L-lyxose. This process typically targets the aldehyde group of the sugar, converting it into a carboxylic acid.
Performic Acid Oxidation: This method, adapted from protocols used for xylose oxidation, utilizes performic acid, generated in situ from formic acid and hydrogen peroxide, to oxidize L-lyxose. The reaction is reported to proceed rapidly, often within 30 minutes at temperatures around 40–50°C. While achieving high purity (>80% after crystallization), specific yield data for L-lyxose oxidation via this method are not extensively detailed in all sources .
Catalytic Oxidation: Heterogeneous catalysts, such as palladium-bismuth on carbon (Pd-Bi/C), have been employed for the oxidation of related sugars like D-lyxose to their corresponding lyxonates, achieving yields exceeding 92% rsc.org. It is anticipated that similar catalytic systems could be applied to L-lyxose, offering controlled and efficient oxidation under specific conditions.
Table 4.1.1: Chemical Synthesis Methods for this compound and Related Compounds
| Method | Precursor/Substrate | Key Reagents/Catalyst | Reaction Conditions (Typical) | Yield | Purity (Typical) | Reference |
| Performic Acid Oxidation | L-Lyxose | Formic acid, H₂O₂ | 40–50°C, <30 min | Not specified | >80% (after crystallization) | |
| Catalytic Oxidation | D-Lyxose (analogous for L) | Pd-Bi/C catalyst | 50°C | >92% (for D-lyxonate) | Not specified | rsc.org |
This compound can also be obtained through degradation pathways of more complex molecules, notably L-ascorbic acid (Vitamin C) and its intermediates.
Degradation of L-Ascorbic Acid: L-Ascorbic acid, upon oxidative degradation, particularly under alkaline conditions, can yield a mixture of sugar acids, including this compound and L-xylonic acid, along with other products like L-threonic acid and oxalic acid researchgate.net. This pathway highlights the metabolic interconversion of vitamin C and related compounds.
Routes from 2-Keto-L-Gulonic Acid (2-KLG): 2-KLG, a key intermediate in Vitamin C synthesis, can undergo degradation. While some studies suggest that decarboxylation of 2-KLG under acidic conditions might lead to this compound, recent research indicates that tautomerization to 3-keto-L-xylonic acid often precedes oxidation, potentially leading predominantly to L-xylonic acid . However, the broader degradation of compounds like DKG (2,3-diketo-L-gulonic acid), an intermediate in Vitamin C breakdown, can yield this compound .
Cyanohydrin Synthesis: The cyanhydrin reaction, a classical method for synthesizing aldonic acids, can be applied to pentose (B10789219) sugars. For instance, D-threose, when subjected to this reaction with cyanide, yields a mixture of lyxonic and xylonic acids, with lyxonic acid being the predominant epimer in a ratio of approximately 2.36:1 cdnsciencepub.com. This method, while effective for producing specific isomers, may require further separation steps.
Table 4.1.2: Degradation and Epimerization Routes to this compound
| Process/Precursor | Key Intermediates/Products | Conditions | Notes | Reference |
| Degradation of L-Ascorbic Acid (Vitamin C) | This compound, L-xylonic acid, L-threonic acid, Oxalic acid | Alkaline conditions, oxidative degradation | This compound is one of several products formed. | researchgate.net |
| Degradation of 2,3-Diketo-L-gulonic acid (DKG) | This compound, L-xylonic acid | Oxidative breakdown | Formed as a breakdown product of Vitamin C. | |
| Cyanohydrin Synthesis from D-Threose | Lyxonic acid, Xylonic acid | Treatment with cyanide | Lyxonic acid formed in a ratio of ~2.36:1 relative to xylonic acid. | cdnsciencepub.com |
| Decarboxylation of 2-Keto-L-gulonic acid (2-KLG) | L-Xylonic acid (primarily), potential for this compound | Acidic conditions (proposed) | Recent work suggests tautomerization to 3-keto-L-xylonic acid precedes oxidation, favoring L-xylonic acid. |
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalytic methods, leveraging the high specificity and efficiency of enzymes, are considered a primary and preferred route for this compound synthesis.
The enzymatic oxidation of L-lyxose to this compound is typically catalyzed by oxidoreductases, particularly NAD(P)-dependent dehydrogenases or oxidases. These enzymes are often sourced from microbial species known for their metabolic versatility.
NAD(P)-Dependent Dehydrogenases/Oxidases: Enzymes such as those found in Gluconobacter oxydans are capable of oxidizing the aldehyde group of L-lyxose to a carboxylic acid, yielding this compound with high stereochemical fidelity .
L-Arabinose 1-Dehydrogenase: While primarily active on L-arabinose and D-galactose, L-arabinose 1-dehydrogenase from Azospirillum brasilense has shown activity towards L-lyxose, albeit to a lesser extent uniprot.org. This indicates that enzymes with broader substrate specificities can also contribute to L-lyxose oxidation.
Other Oxidoreductases: Various other oxidoreductases are being explored for their potential to catalyze aldose oxidation, with research focusing on identifying novel enzymes from diverse microbial sources that exhibit high activity and selectivity towards L-lyxose.
Table 4.2.1: Enzymes Involved in L-Lyxose Oxidation
| Enzyme Class/Type | Specific Enzyme Example | Microbial Source | Cofactor Requirement | Primary Substrates (in vitro) | Activity on L-Lyxose | Reference |
| NAD(P)-Dependent Dehydrogenases/Oxidases | Oxidoreductases | Gluconobacter oxydans | NAD(P)+ | L-Lyxose | High | |
| NAD(P)(+)-Dependent Dehydrogenase | L-arabinose 1-dehydrogenase | Azospirillum brasilense | NAD(P)+ | L-Arabinose, D-Galactose | Moderate | uniprot.org |
| Short-chain dehydrogenases (SDR) superfamily (general) | Glucose dehydrogenases (examples) | Various bacterial species | NAD(P)+ | Glucose, Xylose, G6P | Not specified for L-lyxose | plos.org |
Enzymatic conversion typically involves the oxidation of the C1 aldehyde group of L-lyxose to a carboxyl group, facilitated by the enzyme's active site and cofactor. Optimization of reaction parameters is crucial for maximizing yield and purity.
Mechanism: The aldehyde group of L-lyxose is oxidized to a carboxylic acid, with the cofactor (NAD(P)+) acting as the electron acceptor. The reaction occurs under mild conditions, preserving the stereochemistry of the molecule .
Optimal Conditions: The enzymatic oxidation of L-lyxose generally proceeds optimally within a pH range of 6.0–7.0 and at temperatures between 25°C and 37°C. These conditions ensure the enzyme's maximal catalytic activity while minimizing protein denaturation .
Yield and Purity: Under optimized enzymatic conditions, yields exceeding 85% can be achieved, with the product exhibiting purity levels suitable for pharmaceutical applications .
Table 4.2.2: Enzymatic Conversion Parameters for this compound Production
| Parameter | Value/Description | Reference |
| Enzyme Type | Oxidoreductases, NAD(P)-dependent dehydrogenases | |
| Reaction Mechanism | Oxidation of aldehyde group of L-lyxose to carboxylic acid | |
| Optimal pH | 6.0–7.0 | |
| Optimal Temperature | 25°C–37°C | |
| Typical Yield | >85% | |
| Purity | Suitable for pharmaceutical applications | |
| Cofactor Regeneration | Can be achieved using coupled enzyme systems (e.g., alcohol dehydrogenase) |
Microbial Fermentation Strategies for this compound Production
While direct microbial fermentation for this compound is less common, strategies often involve the microbial production of its precursor, L-lyxose, followed by in situ enzymatic oxidation.
L-Lyxose Production: Metabolic engineering has enabled the production of L-lyxose from more abundant sugars like glucose via microbial fermentation. Engineered strains of microorganisms, such as Corynebacterium glutamicum, can be modified to synthesize L-lyxose, thereby enhancing substrate availability for subsequent conversion .
Integrated Fermentation-Oxidation Systems: To streamline the production process, integrated systems combine microbial fermentation of L-lyxose with in situ enzymatic oxidation. In such setups, engineered microorganisms produce L-lyxose, which is then immediately oxidized to this compound using immobilized oxidoreductases within a continuous bioreactor. This approach minimizes intermediate purification steps and can achieve significant volumetric productivities, reported to be in the range of 10–12 g/L·h .
Table 4.3: Microbial Fermentation Strategies for this compound Production
| Strategy | Microorganism (for L-lyxose production) | Substrate (for fermentation) | Oxidation Method | Reactor Type | Volumetric Productivity | Reference |
| Integrated Fermentation-Oxidation | Engineered Corynebacterium glutamicum | Glucose | Immobilized oxidoreductases | Continuous bioreactor | 10–12 g/L·h | |
| Microbial Production of L-Lyxose (as precursor) | Various engineered strains | Glucose, other sugars | Not specified (precursor production) | Batch/Fed-batch | Not specified |
Compound Names Mentioned:
this compound
L-Lyxose
L-Xylonic acid
2-Keto-L-gulonic acid (2-KLG)
L-Ascorbic acid (Vitamin C)
2,3-Diketo-L-gulonic acid (DKG)
L-Threonic acid
Oxalic acid
D-Threose
D-Erythrose
D-Xylose
D-Lyxose
L-Arabinose
D-Galactose
Glucose
D-Arabinose
D-Galactono-1,4-lactone
L-Gulonic acid
L-Gulonolactone
L-Xylulose
Xylitol
D-Gluconic acid
D-Gluconolactone
L-Ribulose
2-Keto-D-gluconic acid
5-Keto-D-gluconic acid
L-Idonic acid
D-Arabinose
L-Ribose
Structural Elucidation and Chemical Transformations of L Lyxonic Acid and Its Derivatives
Spectroscopic Characterization Techniques for L-Lyxonic Acid
Spectroscopic methods are fundamental for confirming the identity and purity of this compound and its related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information about the molecular framework. ¹H NMR reveals the number, type, and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton and the presence of different carbon environments, such as carbonyl carbons and carbons bearing hydroxyl groups.
For this compound derivatives, ¹H and ¹³C NMR spectra are used to confirm the presence of characteristic functional groups, such as the γ-lactone ring and the carboxyl group carlroth.com. For instance, the ¹H-NMR spectrum of 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone corresponds to its assigned structure carlroth.com. In related studies involving xylonic acid, ¹³C NMR has been employed to determine lactone hydrolysis and acid dissociation constants, highlighting its utility in studying the equilibrium between the acid and its lactone forms researchgate.net. While specific ¹H and ¹³C NMR data for free this compound are not extensively detailed in the provided literature, these techniques are integral to confirming the structural integrity of synthesized derivatives and intermediates in reaction pathways .
Mass Spectrometry (MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for its quantification in various matrices. This compound has a molecular formula of C₅H₁₀O₆ and a molecular weight of approximately 166.13 g/mol nih.gov. The monoisotopic mass is precisely determined as 166.04773803 Da nih.gov.
MS techniques, particularly when coupled with liquid chromatography (LC-MS), are employed for the separation and quantification of this compound in biological samples . Fragmentation patterns in MS provide structural clues. For carboxylic acids like this compound, common fragmentation pathways include the loss of a hydroxyl group (M-17) or the carboxyl group (M-45) libretexts.org. Electrospray Ionization Mass Spectrometry (ESI-MS), often in conjunction with tandem MS (MS/MS), is a widely used method for the structural elucidation and characterization of complex organic molecules, including natural products and synthetic compounds rsc.org.
Chiral Analysis and Stereochemical Determination
This compound is a chiral molecule, existing as enantiomers. The determination of its specific stereochemistry and enantiomeric purity is critical, especially given its presence in extraterrestrial samples and its potential use as a chiral building block.
Chiral analysis techniques are necessary to differentiate this compound from its enantiomer, D-lyxonic acid. This often involves the use of chiral columns in chromatography, such as gas chromatography coupled with mass spectrometry (GC-MS) . Studies analyzing carbonaceous meteorites have detected this compound, often exhibiting a non-racemic excess (D/L ratios around 1.2–1.5), suggesting potential abiotic synthesis pathways in space mdpi.com. These findings are supported by the observation of large enantiomeric excesses (d-ee) for other 5-carbon sugar acids, including lyxonic acid, in extraterrestrial samples mdpi.com.
The absolute configuration of this compound derivatives can be confirmed using methods like polarimetry, which measures the optical rotation of polarized light rsc.orgmdpi.comwiley-vch.de. Enantiomeric excess (ee) is a key metric used to quantify the purity of chiral substances wiley-vch.de. Furthermore, the stereochemistry of synthesized derivatives, such as protected lactones, can be established by using L-lyxono-1,4-lactone as a chiral starting material in synthetic routes iucr.org.
Formation and Reactivity of this compound Lactones (e.g., 1,4-Lactones)
This compound can undergo intramolecular esterification to form cyclic lactones, primarily the γ-lactone (1,4-lactone) and, under specific conditions, the δ-lactone mdpi.com. The formation and stability of these lactones are influenced by various factors.
Factors Influencing Lactonization (e.g., pH, Temperature)
The lactonization of this compound is a dynamic process influenced by pH and temperature. This compound and its derivatives are known to be sensitive to pH and temperature, with decomposition occurring under basic conditions, necessitating pH-controlled analytical methods . In acidic aqueous solutions, the equilibrium between this compound and its lactones is coupled with protonation-deprotonation processes researchgate.net.
The formation of γ- and δ-lactones from aldonic acids generally occurs simultaneously with proton dissociation, with lactone formation and hydrolysis being slower processes than proton transfer researchgate.net. The γ-lactone of lyxonic acid is typically formed more readily, while the δ-lactone is observed only at very low pH values researchgate.net. The stability of these lactones is also affected by reaction conditions; for example, alkaline conditions can promote tautomerization of precursors, potentially reducing the yield of this compound . The degradation of vitamin C, which can yield this compound, is also noted to be pH- and temperature-sensitive .
Synthesis and Characterization of O-Protected Lyxono-1,4-lactones (e.g., 2,3-O-Isopropylidene Derivatives)
O-protected derivatives of L-lyxono-1,4-lactone are valuable intermediates in organic synthesis. A commonly synthesized derivative is the 2,3-O-isopropylidene-L-lyxono-1,4-lactone iucr.orgbiosynth.comresearchgate.net. This compound can be synthesized through various routes, including the oxidation of L-lyxose or via transformations of other sugar derivatives, sometimes involving stereochemical inversion mdpi.comresearchgate.netresearchgate.net.
For instance, L-lyxose can be oxidized to this compound, which can then be lactonized. Alternatively, L-ascorbic acid degradation can yield this compound, which can be stabilized as its lactone form, such as the 2,3-O-isopropylidene derivative . Synthesis routes may involve protecting hydroxyl groups, such as forming the 2,3-O-isopropylidene acetal, which can influence the conformation of the lactone ring mdpi.com.
The characterization of these protected lactones is typically achieved through a combination of spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) is crucial for confirming the structure and purity of these derivatives carlroth.combiosynth.comresearchgate.net. For 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone, reported purity by HPLC is ≥ 97%, and its ¹H-NMR spectrum corresponds to the assigned structure carlroth.com. Crystallographic analysis, such as X-ray diffraction, has also been used to unequivocally determine the structure and conformation of these lactone derivatives mdpi.comiucr.orgbiosynth.comresearchgate.net. The melting point of 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone is reported to be 95 °C biosynth.com.
Data Tables
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₆ | nih.gov |
| Molecular Weight | 166.13 g/mol | nih.gov |
| Monoisotopic Mass | 166.04773803 Da | nih.gov |
| IUPAC Name | (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | nih.gov |
| CAS Registry Number | 4172-43-4 | nih.gov |
| InChI Key | QXKAIJAYHKCRRA-PZGQECOJSA-N | nih.gov |
| Polar Surface Area | 118 Ų | nih.gov |
| LogP | -2.7 | nih.gov |
Table 2: Properties of 2,3-O-Isopropylidene-L-lyxono-1,4-lactone
| Property | Value | Reference |
| CAS Number | 152006-17-2 | biosynth.com |
| Molecular Formula | C₈H₁₂O₅ | biosynth.com |
| Molecular Weight | 188.18 g/mol | biosynth.com |
| Melting Point | 95 °C | biosynth.com |
| Purity (HPLC) | ≥ 97 % | carlroth.com |
| Appearance | White to light yellow powder | carlroth.com |
Compound List
this compound
D-Lyxonic acid
Lyxose
L-Xylonic acid
D-Xylonic acid
L-Gulonic acid
L-Gulono-1,4-lactone
L-Ascorbic acid (Vitamin C)
Dehydroascorbic acid (DHA)
2,3-Diketo-L-gulonic acid (DKG)
TKVA (Tautomer of 3-keto-L-xylonic acid)
L-Threonic acid
L-Xylonolactone
L-Lyxono-1,4-lactone
2,3-O-Isopropylidene-L-lyxono-1,4-lactone
D-Lyxono-1,4-lactone
3,5-O-Isopropylidene-D-lyxono-1,4-lactone
2,3-O-Isopropylidene-D-lyxono-1,4-lactone
2,3-O-Isopropylidene-L-ribonolactone
4'-Selenoadenosine
L-Threosone
L-Xylose
D-Ribose
D-Galactose
Glyceric acid
Arabinonic acid
Altronic acid
Talonic acid
Threitol
L-Fucitol
1,5-Dideoxy-1,5-imino-L-fucitol
1,5-Dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol
1,5-Dideoxy-1,5-imino-[N-ω-methyl caproate]-L-fucitol
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol (LABNAc)
Methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate
Methyl 2,4-anhydro-5-azido-D-lyxonate
2,4-Anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-d-arabinonic acid
2,3,5,6-Tetra-O-trimethylsilyl-glucono-1,4-lactone
Formic acid
Chemical Transformations and Derivatization for Synthetic Utility
This compound, a rare aldonic acid derived from the oxidative degradation of L-ascorbic acid, possesses a rich stereochemical architecture that makes it a valuable precursor in organic synthesis. Its inherent chirality, stemming from multiple stereocenters, allows for the stereocontrolled construction of complex molecules. The derivatization of this compound, particularly through lactonization and the introduction of protecting groups, unlocks its potential as a versatile chiral building block and facilitates its use in various synthetic transformations, including nucleophilic ring-opening reactions crucial for glycoside synthesis.
Use as Chiral Building Blocks in Organic Synthesis
Chiral building blocks are molecular fragments with defined stereochemistry that are essential for the asymmetric synthesis of pharmaceuticals, natural products, and other complex organic molecules. The precise arrangement of functional groups and stereocenters in this compound makes it an attractive starting material for introducing specific chiral information into target molecules.
The lactone form of this compound, such as 2,3-O-isopropylidene-L-lyxono-1,4-lactone, is frequently employed in this capacity. The isopropylidene group serves as a protecting group for the vicinal diol at the C2 and C3 positions, while the lactone moiety offers a reactive carbonyl center. Nucleophilic attack at the carbonyl carbon of the lactone ring, or reactions involving the hydroxyl groups after deprotection or modification, allow for the extension of the carbon chain or the introduction of new functionalities while preserving the stereochemical integrity of the original this compound backbone. For instance, reactions with Grignard reagents or organolithium compounds can lead to the formation of polyhydroxylated compounds with new carbon-carbon bonds, effectively utilizing the chiral scaffold of this compound to construct more elaborate molecular architectures . These transformations leverage the pre-existing chirality to guide the stereochemical outcome of subsequent reactions, a fundamental principle in chiral pool synthesis.
Table 1: this compound Derivatives as Chiral Building Blocks in Organic Synthesis
| Starting Material/Derivative | Reaction Type/Nucleophile | Resulting Product Type/Application | Key Stereochemical Feature Utilized |
| 2,3-O-isopropylidene-L-lyxono-1,4-lactone | Grignard Reagents (e.g., R-MgX) | Polyhydroxylated compounds, precursors for complex molecules | Defined stereocenters of the lyxonic acid backbone |
| 2,3-O-isopropylidene-L-lyxono-1,4-lactone | Organolithium Reagents (e.g., R-Li) | Elongated carbon chains with retained chirality | Defined stereocenters of the lyxonic acid backbone |
| This compound Lactone (general) | Various nucleophiles | Functionalized acyclic sugar derivatives, chiral intermediates | Multiple chiral centers, stereochemical configuration |
| Protected this compound Derivatives (e.g., tosylated) | Nucleophilic substitution | Modified sugar derivatives for further synthetic manipulation | Specific stereochemistry at hydroxyl-bearing carbons |
Nucleophilic Ring-Opening Reactions and Glycoside Synthesis
The lactone form of this compound is particularly amenable to nucleophilic ring-opening reactions, a transformation that is central to its utility in glycoside synthesis and the creation of other functionalized molecules. The ester linkage within the lactone ring is susceptible to attack by various nucleophiles, leading to the opening of the cyclic structure and the formation of acyclic derivatives.
When alcohols act as nucleophiles, typically under acidic or basic conditions, the lactone ring can open to form glycosidic linkages, effectively creating O-glycosides. This process can involve direct attack at the anomeric carbon of a suitably activated lactone or a sequence where the lactone is first opened to a hemiacetal-like intermediate, which then undergoes glycosylation. The protected lactone, such as 2,3-O-isopropylidene-L-lyxono-1,4-lactone, can be reacted with alcohols to yield glycosides, leveraging the inherent chirality of the sugar backbone . Similarly, amines can attack the lactone carbonyl to form glycosylamides, and thiols can yield glycosyl thioethers, expanding the range of accessible glycosidic conjugates. These reactions are critical for synthesizing complex carbohydrates, glycoconjugates, and carbohydrate-based pharmaceuticals, where precise control over stereochemistry at the anomeric center is paramount. The ability to open the lactone ring with diverse nucleophiles allows for the strategic incorporation of the this compound moiety into a wide array of molecular scaffolds.
Table 2: Nucleophilic Ring-Opening of this compound Lactones for Glycoside Synthesis
| Lactone Precursor (Derivative of this compound) | Nucleophile | Reaction Conditions (General) | Product Type/Application | Linkage Formed (or precursor) |
| 2,3-O-isopropylidene-L-lyxono-1,4-lactone | Alcohol (R-OH) | Acid or base catalysis, activation of lactone | O-Glycosides, functionalized polyols | O-glycosidic bond |
| This compound Lactone | Amine (R-NH₂) | Specific conditions for amide formation (e.g., heating) | Glycosylamides, nitrogen-linked glycoconjugates | N-glycosidic bond |
| This compound Lactone | Thiol (R-SH) | Specific conditions for thioether formation | Glycosyl thioethers, sulfur-linked glycoconjugates | S-glycosidic bond |
| Protected this compound Lactone | Various C-nucleophiles (e.g., organometallics) | Controlled nucleophilic addition/ring-opening | Carbon-linked glycosides, modified sugar chains | C-glycosidic bond |
Compound List:
this compound
L-Ascorbic acid (Vitamin C)
L-Lyxose
Dehydroascorbic acid (DHA)
2,3-Diketo-L-gulonic acid (DKG)
L-Xylonic acid
L-Threonic acid
2,3-O-Isopropylidene-L-lyxono-1,4-lactone
D-Lyxose
D-Lyxono-1,4-lactone
2-O-Tosyl derivative of D-lyxono-1,4-lactone
Grignard reagents
Organolithium reagents
Glycosides
Polyhydroxylated compounds
Glycosylamides
Glycosyl thioethers
Carbon-linked glycosides
Analytical Methodologies for L Lyxonic Acid Quantification and Identification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of L-Lyxonic acid from complex mixtures. Various methods are utilized, each offering distinct advantages in terms of selectivity, sensitivity, and application.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., Refractive Index, Electrochemical, UV)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic acids like this compound. shimadzu.com The choice of detector is crucial and depends on the specific requirements of the analysis.
Refractive Index (RI) Detection: RI detectors are universal detectors that respond to the bulk property of the eluent. nih.gov They are particularly useful for analyzing compounds like this compound that lack a strong UV chromophore. nih.gov The principle is based on measuring the difference in the refractive index between the mobile phase and the analyte eluting from the column. researchgate.netscielo.br This method is advantageous for its universality but can be sensitive to changes in temperature and mobile phase composition, making it best suited for isocratic separations. nih.gov
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. researchgate.netmdpi.com For sugar acids, pulsed amperometric detection (PAD) can be employed, where the analyte is detected by measuring the electrolysis current at a working electrode. news-medical.net This method offers significantly lower detection limits compared to RI detection. news-medical.net The analysis of carbohydrates and their derivatives often occurs under basic conditions (pH >12) where they are ionized, making them suitable for separation on polymeric anion exchange columns followed by ECD. news-medical.net
UV Detection: Direct UV detection of this compound is challenging due to the absence of a significant chromophore. However, detection is possible by monitoring the absorption of the carboxyl group at low wavelengths, typically between 200 and 210 nm. shimadzu.comscioninstruments.com This approach can suffer from interference from other organic substances that absorb in the same region. shimadzu.com The use of specialized columns, such as low-carbon octadecylsilyl (ODS) phases, can provide stable analysis for highly polar compounds like organic acids in aqueous solutions. scioninstruments.com
Below is a table summarizing typical HPLC conditions for the analysis of organic acids, which are applicable to this compound.
| Parameter | Typical Conditions for Organic Acid Analysis | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18-AQ ODS) or Ion Exchange (e.g., Aminex HPX-87C) | scielo.brscioninstruments.com |
| Mobile Phase | Acidic aqueous buffer (e.g., dilute H₂SO₄ or H₃PO₄) | shimadzu.comscielo.br |
| Detection | UV (210 nm), Refractive Index (RI), or Electrochemical (ECD) | shimadzu.comnews-medical.netscioninstruments.com |
| Flow Rate | 0.4 - 1.0 mL/min | scielo.brkeidy.com.tw |
| Temperature | 25 - 70 °C | scielo.brscioninstruments.com |
Gas Chromatography-Mass Spectrometry (GC-MS), particularly Chiral GC-MS for Enantiomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of volatile and thermally stable compounds. hmdb.ca For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. libretexts.org
Common derivatization methods for organic acids include:
Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group from reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.orgsigmaaldrich.comsigmaaldrich.com
Alkylation/Esterification: This involves converting the carboxylic acid group to an ester (e.g., a methyl ester) to increase volatility. colostate.edugcms.cz
Once derivatized, the compound can be separated by GC and detected by MS, which provides structural information based on the mass-to-charge ratio of fragmented ions. hmdb.ca
A crucial application of GC-MS in the context of this compound is chiral analysis. Since this compound has a stereoisomer (D-Lyxonic acid), distinguishing between them is essential. This is achieved using a chiral stationary phase (CSP) in the GC column. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are commonly used for this purpose. pharmaknowledgeforum.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and individual quantification. pharmaknowledgeforum.com This technique has been instrumental in analyzing sugar acids found in extraterrestrial samples like carbonaceous meteorites, where the presence and enantiomeric excess of molecules like this compound provide insights into prebiotic chemistry. pnas.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Intermediate Detection
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions. libretexts.orgchemistryhall.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). chemistryhall.comkhanacademy.org
In the synthesis or conversion of this compound, TLC can be used to:
Track Reactant Consumption: By spotting the reaction mixture alongside a standard of the starting material, one can observe the disappearance of the reactant spot over time. libretexts.org
Identify Product Formation: A new spot corresponding to the product (this compound) will appear. Its retention factor (Rf), a measure of its migration up the plate, will differ from the reactant's due to differences in polarity. acs.org
Detect Intermediates: The appearance and subsequent disappearance of other spots can indicate the formation of reaction intermediates.
A typical TLC setup for reaction monitoring involves spotting three lanes on the plate: the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.orgrochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. acs.org
Spectroscopic Techniques for Quantification and Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of this compound and for confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra can confirm the number and connectivity of protons and carbon atoms, respectively, helping to verify the structure of this compound.
Mass Spectrometry (MS): As a standalone technique, MS provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can determine the precise elemental composition. Fragmentation patterns observed in the mass spectrum offer clues to the molecule's structure, as specific bonds break in predictable ways.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups and the carboxyl (-COOH) group, confirming its identity as a carboxylic acid and a polyol. researchgate.net
| Technique | Information Provided | Application to this compound |
|---|---|---|
| NMR | Carbon-hydrogen framework, connectivity | Structural confirmation, purity assessment |
| MS | Molecular weight, elemental formula, fragmentation | Identification, structural elucidation |
| FTIR | Presence of functional groups | Confirmation of hydroxyl and carboxyl groups |
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as Metabolic Flux Analysis (MFA). nih.gov Specifically, ¹³C-MFA is a standard tool for quantifying the rates (fluxes) of intracellular reactions. arxiv.orgcreative-proteomics.com
The core principle involves supplying a biological system with a substrate enriched with a stable isotope, such as ¹³C-labeled glucose. mdpi.commedchemexpress.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including intermediates of pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, which are related to sugar acid metabolism. mdpi.comresearchgate.net
The distribution of these isotopic labels in the metabolites is then measured, typically using MS or NMR. arxiv.orgnih.govnih.gov This labeling pattern, known as an isotopomer distribution, is determined by the relative activities of the different metabolic pathways. nih.gov By using computational models, these measured distributions can be used to calculate the in vivo fluxes through the metabolic network. youtube.comyoutube.com This approach provides a quantitative understanding of cellular metabolism, revealing how pathways involving this compound or its precursors are utilized and regulated under various conditions. mdpi.com
Advanced Research Directions and Emerging Applications
Investigation of L-Lyxonic Acid's Role in Modulating Ascorbate Metabolism and Bioavailability Mechanisms
This compound has been identified as a product of L-ascorbic acid (vitamin C) metabolism. nih.govnih.gov The metabolic pathway involves the unstable oxidized form of vitamin C, dehydroascorbic acid, which is irreversibly converted to 2,3-diketo-l-gulonic acid. This intermediate can then be decarboxylated to form either L-xylonic acid or this compound. nih.gov This formation has been observed specifically in the kidneys of rats. nih.gov
| Metabolite | Precursor | Key Intermediate |
| This compound | L-Ascorbic acid (Vitamin C) | 2,3-diketo-l-gulonic acid |
| L-Xylonic acid | L-Ascorbic acid (Vitamin C) | 2,3-diketo-l-gulonic acid |
Exploration of this compound Derivatives in Novel Chemical Synthesis and Catalysis
The exploration of this compound and its derivatives as chiral synthons in novel chemical synthesis and catalysis is an emerging field of interest. nih.govnih.gov While much of the current research focuses on its C-2 epimer, xylonic acid, the principles can be extended to this compound. wikipedia.org The direct chemical synthesis of this compound can be achieved through the oxidation of its parent sugar, L-lyxose.
One promising approach involves the use of heterogeneous catalysts, such as palladium-bismuth on carbon (Pd-Bi/C), which has been shown to be effective in the oxidation of D-lyxose to D-lyxonate with high yields, suggesting a similar potential for the synthesis of this compound from L-lyxose. Furthermore, protected derivatives of this compound, such as 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone, are recognized as enantiopure compounds. biosynth.com The inherent chirality of these molecules makes them valuable as building blocks for the asymmetric synthesis of more complex chemical structures. biosynth.comrsc.org The development of efficient catalytic systems for the production and derivatization of this compound could open new avenues for the synthesis of novel pharmaceuticals and other fine chemicals.
| Synthesis Approach | Precursor | Catalyst/Reagent | Potential Application |
| Catalytic Oxidation | L-Lyxose | Palladium-Bismuth on Carbon (Pd-Bi/C) | Efficient synthesis of this compound |
| Derivatization | This compound | Isopropylidene protection | Creation of chiral building blocks |
Further Elucidation of Abiotic Pathways and Astrophysical Relevance of this compound
The discovery of various sugar acids in carbonaceous meteorites suggests their extraterrestrial origin and potential significance in prebiotic chemistry. pnas.orgnasa.govnih.gov While this compound has not been explicitly identified in meteorites, its parent sugar, L-lyxose, has been detected. nasa.gov This finding implies that this compound could also be present or could have formed from the oxidation of L-lyxose in extraterrestrial environments.
Research into the abiotic formation of sugars and their derivatives has revealed plausible pathways for their synthesis under conditions mimicking those of interstellar clouds and the early Earth. sciencenews.orghawaii.edunih.govsciencedaily.com The formose reaction, which produces a mixture of sugars from formaldehyde (B43269), is one such pathway, and it has been shown that minerals can catalyze this process in the absence of water. sciencedaily.comresearchgate.net The stability of sugars under these conditions is a critical factor, and the formation of sugar acids like this compound may represent a more stable form of these prebiotic molecules. researchgate.net Further investigation into the abiotic synthesis of pentonic acids, including this compound, under simulated astrophysical conditions is warranted to better understand their potential role in the origin of life. researchgate.net
| Molecule | Found in Meteorites? | Potential Prebiotic Role |
| L-Lyxose | Yes | Precursor to this compound |
| Sugar Acids | Yes | Stable prebiotic molecules |
Development of Industrial Biocatalytic Processes for Sustainable Production of this compound
The development of sustainable industrial processes for the production of this compound is a key area of future research, with a focus on biocatalytic methods. researchgate.netnih.gov Currently, much of the research in this area has centered on the production of D-xylonic acid from D-xylose using various microorganisms, including Gluconobacter oxydans and engineered strains of Zymomonas mobilis and Escherichia coli. researchgate.netmdpi.commdpi.com These processes often involve the enzymatic conversion of the parent sugar to the corresponding aldonic acid. jmb.or.krnih.govresearchgate.net
While direct biocatalytic routes for this compound are less established, the principles from D-xylonic acid production can be applied. This would involve identifying or engineering enzymes, such as L-lyxose dehydrogenases, that can efficiently oxidize L-lyxose to this compound. The development of whole-cell biocatalysts or cell-free enzymatic systems could offer a more environmentally friendly and sustainable alternative to traditional chemical synthesis methods. Future work should focus on screening for novel microorganisms or engineering existing production strains to create efficient and scalable biocatalytic processes for this compound.
| Production Method | Key Component | Advantage |
| Chemical Synthesis | Catalytic Oxidation | Established methodology |
| Biocatalysis | L-lyxose dehydrogenase (hypothetical) | Sustainable and environmentally friendly |
| Whole-cell fermentation | Engineered microorganisms | Potential for high yields from renewable feedstocks |
Application of this compound and its Derivatives in Glycobiology Research as Biochemical Reagents
This compound and its derivatives have potential applications as biochemical reagents in the field of glycobiology. nih.gov One specific derivative, 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone, has been identified as an inhibitor of glycosidases. biosynth.com Glycosidases are enzymes that play crucial roles in the processing of glycans, and their inhibitors are valuable tools for studying carbohydrate metabolism and for potential therapeutic applications. nih.gov
The use of small molecule inhibitors is a key strategy for elucidating the complex pathways of glycosylation. nih.gov Monosaccharide analogues and their derivatives can act as competitive inhibitors of enzymes involved in glycan biosynthesis. nih.gov The chiral nature of this compound derivatives makes them interesting candidates for the development of specific inhibitors targeting particular glycosyltransferases or glycosidases. biosynth.com Further research into the synthesis and biological activity of a wider range of this compound derivatives could provide novel tools for glycobiology research, aiding in the study of carbohydrate-protein interactions and the development of new therapeutic agents. nih.gov
| This compound Derivative | Application | Mechanism of Action |
| 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone | Glycosidase inhibitor | Competitive inhibition |
Conclusion and Future Perspectives in L Lyxonic Acid Research
Future Avenues and Opportunities for Scholarly InvestigationFuture research could focus on elucidating the specific metabolic pathways and functions of L-lyxonic acid in mammalian systems, potentially exploring its role in cellular signaling or as a biomarker. Investigating novel, greener, and more cost-effective synthesis methods, perhaps leveraging advanced biocatalysis or flow chemistry, would be beneficial for its broader application. Further studies could explore its potential as a chiral synthon for pharmaceuticals or fine chemicals, building upon the utility of its lactone derivatives. Comparative analyses of its degradation products under different environmental conditions could also yield valuable insights. Finally, expanding the dataset of its experimentally determined physical and chemical properties would greatly support its integration into various scientific and industrial applications.
Compound List
this compound
L-Ascorbic acid (Vitamin C)
Dehydroascorbic acid (DHA)
2,3-Diketo-L-gulonic acid (DKG)
L-Xylonic acid
L-Threonic acid
Oxalic acid
D-Lyxonic acid
L-Lyxonate
D-Lyxonate
2,3-O-Isopropylidene-L-lyxono-1,4-lactone
this compound potassium
2,3-O-Cyclohexylidene-L-lyxonic acid gamma-lactone
2-C-methyl-L-xylonic acid
2-C-methyl-L-lyxonic acid
L-Sorbose
2-keto-L-gulonic acid
L-Rhamnonate
D-Xylose
D-Ribonate
D-Erythrose-4-phosphate
Glyceraldehyde-3-phosphate
Pyruvate
Glycolaldehyde
α-Ketoglutarate semialdehyde
α-Ketoglutarate
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying L-lyxonic acid in biological or synthetic systems?
- Methodology : Use high-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (LC-MS) for separation and quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze characteristic peaks for the γ-lactone ring and carboxyl groups .
- Key considerations : Validate methods using synthetic standards (e.g., L-lyxono-1,4-lactone derivatives) and account for pH-dependent tautomerization, which may affect retention times or spectral patterns .
Q. How can this compound be synthesized from ascorbic acid derivatives in laboratory settings?
- Methodology : Oxidize L-ascorbic acid to dehydroascorbic acid (DHA) under controlled pH (4–6) and temperature (25–40°C). Subsequent decarboxylation via 2,3-diketo-L-gulonic acid (DKG) yields this compound. Monitor intermediates using thin-layer chromatography (TLC) and stabilize final products via lactonization (e.g., forming 2,3-O-isopropylidene-L-lyxono-1,4-lactone) .
- Data contradictions : Earlier studies assumed DKG directly degrades to this compound, but recent work suggests tautomeric intermediates (e.g., TKVA) may dominate under certain conditions .
Q. What role does this compound play in vitamin C metabolism?
- Methodology : Trace metabolic pathways using isotopic labeling (e.g., ¹³C-L-ascorbic acid) in in vitro models (e.g., rat kidney homogenates). Quantify this compound alongside other metabolites (e.g., L-threonic acid) via LC-MS. Note that oxidative degradation pathways are pH- and temperature-sensitive, with this compound often coexisting with L-erythroascorbic acid (EASC) .
Advanced Research Questions
Q. How do experimental conditions (pH, temperature, redox agents) influence the degradation pathways of L-ascorbic acid to this compound?
- Methodology : Design kinetic studies under varying pH (2–9) and temperatures (20–60°C). Use stopped-flow spectrophotometry to monitor DHA decay rates and identify intermediates via time-resolved NMR.
- Data contradictions : At pH < 4, DKG tautomerizes to TKVA, favoring EASC over this compound. Above pH 7, non-enzymatic decarboxylation dominates, increasing this compound yields .
Q. What evidence supports the extraterrestrial origin of this compound enantiomer excesses (EE) in meteorites?
- Methodology : Analyze carbonaceous meteorite extracts using chiral GC-MS. Compare D/L ratios of this compound with terrestrial biological samples.
- Key findings : Meteoritic this compound shows non-racemic EE (D/L ~1.2–1.5), alongside rare branched 4C acids and ¹³C-enriched isotopes, supporting abiotic synthesis in space .
Q. How can this compound derivatives be utilized as chiral building blocks in organic synthesis?
- Methodology : Functionalize 2,3-O-isopropylidene-L-lyxono-1,4-lactone via nucleophilic ring-opening reactions (e.g., with Grignard reagents) to synthesize glycosides or polyhydroxylated compounds. Characterize products via X-ray crystallography and polarimetry .
- Example derivatives :
| CAS Number | Compound Name | Formula |
|---|---|---|
| 104196-15-8 | L-lyxono-1,4-lactone | C₅H₈O₅ |
| 152006-17-2 | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | C₈H₁₂O₅ |
Contradiction Analysis
Q. Why do studies report conflicting yields of this compound from ascorbic acid degradation?
- Resolution : Discrepancies arise from differing experimental setups:
- Enzymatic vs. non-enzymatic pathways : Cell-free systems lack decarboxylases, favoring non-biological intermediates like TKVA .
- Oxidative vs. reductive conditions : Presence of metal ions (e.g., Fe³⁺) accelerates DKG oxidation to EASC, reducing this compound accumulation .
Data Presentation Guidelines
Q. How should researchers report this compound data in publications to ensure reproducibility?
- Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
